molecular formula C6H7NOS B342387 N-methylthiophene-3-carboxamide

N-methylthiophene-3-carboxamide

Cat. No.: B342387
M. Wt: 141.19 g/mol
InChI Key: GIKWERIUUJADFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylthiophene-3-carboxamide is a synthetic compound featuring a thiophene carboxamide scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. Thiophene derivatives are recognized as privileged pharmacophores due to their versatile pharmacological properties and are found in a range of therapeutic agents . The thiophene ring's aromaticity and planarity enhance receptor binding, while its chemical structure allows for functionalization that can improve selectivity and potency for specific biological targets . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Thiophene carboxamide cores, similar to this one, are frequently functionalized and investigated for their biological potential. Researchers explore these scaffolds for developing novel agents, as structural modifications can lead to varied and potent biological effects . For instance, closely related thiophene carboxamide derivatives have demonstrated promising cytotoxic effects against various cancer cell lines in scientific studies, with mechanisms of action that can include caspase activation and induction of mitochondrial depolarization . Application Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-7-6(8)5-2-3-9-4-5/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKWERIUUJADFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878908
Record name 3-Thiophencarboxamide,N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59906-38-6
Record name N-Methyl-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59906-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophencarboxamide,N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs of N-methylthiophene-3-carboxamide differ in substituents on the thiophene ring, the carboxamide side chain, or the aromatic/heteroaromatic moieties. These modifications influence biological activity, solubility, and metabolic stability.

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents/Modifications Molecular Weight Biological Activity Reference ID
This compound Methyl group on carboxamide N 169.24 g/mol Under investigation (anticancer)
H-123 (Dianilinopyrimidine derivative) Adamantyl, CF₃, pyrimidine linker 632.67 g/mol Anti-leukemic (Ras/Raf/MEK/ERK inhibition)
Compound I () 4-Methoxyphenyl, tetrahydrobenzothiophene 392.47 g/mol Antibacterial, antifungal
Compound II () 4-Methylphenyl, tetrahydrobenzothiophene 376.48 g/mol Antibacterial, antifungal
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitrophenyl, 2-carboxamide 252.26 g/mol Structural studies (no bioactivity reported)
2-[2-(2-Chlorophenyl)acetamido]-N-methylthiophene-3-carboxamide Chlorophenyl, acetamido side chain 308.78 g/mol Unreported (structural analog)

Pharmacokinetic and Toxicological Considerations

  • Methyl and methoxy substituents (e.g., Compounds I/II) enhance lipophilicity, favoring membrane penetration but risking CYP450-mediated metabolism .
  • Toxicity: Limited data exist for this compound. However, structurally related carboxamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) lack thorough toxicological profiles, necessitating caution in preclinical studies .

Key Research Findings and Gaps

Mechanistic Diversity : While H-123 targets kinase pathways, antimicrobial analogs (Compounds I/II) likely disrupt membrane integrity or inhibit fungal ergosterol synthesis. This highlights the scaffold’s adaptability to multiple mechanisms .

Substituent-Driven Activity : Electron-withdrawing groups (e.g., nitro, chloro) improve target affinity but may reduce solubility. Conversely, methyl/methoxy groups balance potency and bioavailability .

Preparation Methods

Reaction Overview

The most direct route to N-methylthiophene-3-carboxamide involves the reaction of thiophene-3-carbonyl chloride with methylamine. Thiophene-3-carbonyl chloride is typically synthesized from thiophene-3-carboxylic acid using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis of Thiophene-3-Carbonyl Chloride

Thiophene-3-carboxylic acid reacts with excess thionyl chloride under reflux conditions (60–70°C) for 2–4 hours. The reaction is driven to completion by removing HCl gas, often facilitated by inert gas purging.

Reaction Conditions

  • Molar Ratio : 1:3 (carboxylic acid : SOCl₂)

  • Solvent : Toluene or solvent-free

  • Yield : 85–92%

Aminolysis with Methylamine

The acyl chloride intermediate is treated with aqueous or anhydrous methylamine in tetrahydrofuran (THF) or dichloromethane (DCM). A base such as triethylamine (Et₃N) is added to neutralize HCl, preventing side reactions.

Optimized Parameters

  • Temperature : 0–5°C (initial), then room temperature

  • Molar Ratio : 1:1.2 (acyl chloride : methylamine)

  • Yield : 78–84%

Carbodiimide-Mediated Coupling

Mechanistic Approach

This method employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to activate thiophene-3-carboxylic acid for amide bond formation. Hydroxybenzotriazole (HOBt) is often added to suppress racemization.

Stepwise Procedure

  • Acid Activation : Thiophene-3-carboxylic acid reacts with EDC/HOBt in DMF or DCM for 30 minutes.

  • Amine Addition : Methylamine is introduced, and the mixture is stirred for 12–24 hours.

Critical Parameters

  • Coupling Agent : EDC (1.2 equivalents)

  • Solvent : DMF (enhances solubility)

  • Yield : 70–76%

Microwave-Assisted Synthesis

Adaptation from Patent CN104478850A

While Patent CN104478850A focuses on 2-aminothiophene-3-carboxamide derivatives, its microwave-assisted protocol can be modified for this compound synthesis. The method avoids prolonged reaction times and improves yields by leveraging microwave irradiation.

Modified Reaction Pathway

  • Precursor Selection : Replace 2-aminonitrile with thiophene-3-carbonitrile.

  • Microwave Conditions :

    • Power : 300–500 W

    • Temperature : 50–60°C

    • Time : 1–2 hours

Key Advantages

  • Yield Increase : 88–92% (vs. 70–84% in classical methods)

  • Reduced Byproducts : Selective heating minimizes decomposition.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat/mass transfer and safety. Thiophene-3-carboxylic acid and methylamine are fed into a microreactor with immobilized EDC, achieving near-quantitative conversion.

Operational Data

  • Residence Time : 10–15 minutes

  • Throughput : 5–10 kg/day

  • Purity : ≥99% (HPLC)

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Cost Efficiency
Acyl Chloride Aminolysis78–844–6 hoursModerateHigh
Carbodiimide Coupling70–7612–24 hoursLowModerate
Microwave-Assisted88–921–2 hoursHighModerate
Continuous Flow95–9810–15 minutesIndustrialHigh

Challenges and Optimization Strategies

Byproduct Formation

Issue : Hydrolysis of acyl chloride to carboxylic acid during aminolysis.
Solution : Use anhydrous solvents and controlled temperature.

Purification Difficulties

Issue : Residual coupling agents in carbodiimide methods.
Solution : Silica gel chromatography with ethyl acetate/n-hexane (3:7) eluent .

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